molecular formula C26H46O2 B14280423 3-Methoxy-5-nonadecylphenol CAS No. 126882-75-5

3-Methoxy-5-nonadecylphenol

Cat. No.: B14280423
CAS No.: 126882-75-5
M. Wt: 390.6 g/mol
InChI Key: HDBBJFCAMCORCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-nonadecylphenol is an organic compound with the molecular formula C26H46O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) at the third position and a nonadecyl chain (C19H39) at the fifth position on the benzene ring . This compound is part of the larger family of alkylphenols, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nonadecylphenol typically involves the alkylation of 3-methoxyphenol with a nonadecyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nonadecylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-nonadecylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nonadecylphenol involves its interaction with cellular membranes and proteins. The long nonadecyl chain allows the molecule to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic hydroxyl group can form hydrogen bonds with protein residues, affecting enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-nonadecylphenol is unique due to its combination of a long hydrophobic alkyl chain and a reactive phenolic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Properties

CAS No.

126882-75-5

Molecular Formula

C26H46O2

Molecular Weight

390.6 g/mol

IUPAC Name

3-methoxy-5-nonadecylphenol

InChI

InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23-26(22-24)28-2/h21-23,27H,3-20H2,1-2H3

InChI Key

HDBBJFCAMCORCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.